molecular formula C7H6BrN3O B13136631 7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

Cat. No.: B13136631
M. Wt: 228.05 g/mol
InChI Key: YGJZWUXJSMCITM-UHFFFAOYSA-N
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Description

7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, which includes a bromine atom and a methyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with 2,3-dibromopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one involves its interaction with specific molecular targets, such as kinases or receptors. The bromine atom and the pyrazolopyridine core play crucial roles in binding to the active sites of these targets, thereby modulating their activity. This interaction can lead to the inhibition of enzymatic activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1H-pyrazolo[4,3-c]pyridine
  • 3-Methyl-1H-pyrazolo[4,3-c]pyridine
  • 7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

Uniqueness

7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and binding properties compared to its analogs. This uniqueness makes it a valuable compound for the development of novel therapeutic agents and advanced materials .

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

7-bromo-3-methyl-2,5-dihydropyrazolo[4,3-c]pyridin-4-one

InChI

InChI=1S/C7H6BrN3O/c1-3-5-6(11-10-3)4(8)2-9-7(5)12/h2H,1H3,(H,9,12)(H,10,11)

InChI Key

YGJZWUXJSMCITM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C(=CNC2=O)Br

Origin of Product

United States

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